B1575130 Melanoma antigen preferentially expressed in tumors (301-309)

Melanoma antigen preferentially expressed in tumors (301-309)

Cat. No. B1575130
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma antigen preferentially expressed in tumors

Scientific Research Applications

Diagnostic and Therapeutic Target

Preferentially Expressed Antigen in Melanoma (PRAME) is a cancer/testis antigen overexpressed in various malignancies, making it an attractive target for diagnostic and therapeutic applications. PRAME's external epitope on its membrane-bound form can be targeted with conventional antibodies, offering potential for targeted therapy, diagnostic imaging, and treatment guidance with minimal off-target toxicity (Pankov et al., 2017).

Role in Hematologic Malignancies

PRAME inhibits myeloid differentiation in normal hematopoietic and leukemic progenitor cells, a trait exploited for cancer therapy. Its expression increases with chronic myeloid leukemia progression and is associated with poorer therapeutic responses, suggesting its prognostic potential (Oehler et al., 2009).

Immunohistochemical Marker in Melanocytic Pathology

PRAME serves as an immunohistochemical marker aiding in the diagnosis of challenging melanocytic lesions. It helps differentiate dysplastic naevi from melanoma in situ and nodal metastases from subcapsular naevi, although further characterization is needed for routine clinical application (Wakefield et al., 2021).

Cancer Testis Antigen and Tumorigenesis

As a cancer testis antigen, PRAME plays a pivotal role in cellular processes such as proliferation, apoptosis, differentiation, metastasis, and cancer patient outcomes. Its modulation offers therapeutic potential in various cancer types (Xu et al., 2020).

Prognostic Marker in Other Cancers

PRAME's expression correlates with increased rates of distant metastases and decreased overall survival in breast cancer, making it a prognostic marker independent of traditional clinicopathological markers (Epping et al., 2008).

T-cell Therapy Target

PRAME is a promising target for T-cell therapy as it is frequently expressed in melanomas and other tumor types. CD8+ T cells specific for PRAME can be utilized for anticancer T-cell therapies, highlighting PRAME's utility in immunotherapeutic strategies (Griffioen et al., 2006).

Immunotherapy and Vaccine Development

The development of vaccines targeting PRAME, like MKC1106-PP, shows promise in treating advanced solid tumors. This vaccine regimen, targeting PRAME and prostate-specific membrane antigen, indicates the potential for PRAME in immunotherapy (Weber et al., 2011).

properties

Product Name

Melanoma antigen preferentially expressed in tumors (301-309)

sequence

LYVDSLFFL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanoma antigen preferentially expressed in tumors (301-309)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.